Methyl 3-(aminomethyl)benzoate Hydrochloride

Medicinal Chemistry Enzyme Inhibition Fibrosis

Using the free base (CAS 93071-65-9) or incorrect ester analog leads to oxidation, hygroscopic degradation, and failed syntheses. This HCl salt resolves these issues: • LOXL2 inhibitor (IC50 3.54 μM) - validated lead for fibrosis/cancer SAR campaigns • Enhanced aqueous solubility reduces DMSO co-solvent interference in HTS and fragment-based screening • Compact methyl ester (MW 201.65) enables orthogonal deprotection in complex molecule construction • Crystalline solid (mp 179-181°C) with CoA ensures batch-to-batch consistency for IND-enabling studies

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
CAS No. 17841-68-8
Cat. No. B093360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(aminomethyl)benzoate Hydrochloride
CAS17841-68-8
Molecular FormulaC9H12ClNO2
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C[NH3+].[Cl-]
InChIInChI=1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h2-5H,6,10H2,1H3;1H
InChIKeyUOWRPTFJISFGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(aminomethyl)benzoate Hydrochloride: Validated Building Block


Methyl 3-(aminomethyl)benzoate Hydrochloride (CAS 17841-68-8) is a benzoate ester derivative existing as a white crystalline solid with a melting point of 179-181°C . This compound belongs to the class of aminomethyl-substituted aromatic esters and is primarily supplied as a hydrochloride salt, which enhances its aqueous solubility compared to its free base analog . With a patent count exceeding 655 [1] and documented utility as an intermediate in the synthesis of pharmaceuticals such as metoclopramide and clozapine , this compound represents a well-established building block in medicinal chemistry and organic synthesis workflows.

Salt Form Selection
Hydrochloride salt enhances aqueous solubility for solution-phase chemistry and biological assays.
Ester Reactivity
Methyl ester enables mild basic hydrolysis and orthogonal deprotection in multi-step syntheses.
Patent-Cited Intermediate
Broadly cited in patents as a building block for pharmaceuticals such as metoclopramide and clozapine.

Methyl 3-(aminomethyl)benzoate Hydrochloride: Substitution Risks


Substitution of Methyl 3-(aminomethyl)benzoate Hydrochloride with its free base (CAS 93071-65-9) or other ester analogs introduces significant risks in synthetic workflows. The hydrochloride salt form provides superior aqueous solubility and stability under ambient conditions compared to the free base, which is prone to oxidation and hygroscopic degradation . Furthermore, the methyl ester group confers distinct steric and electronic properties that influence reaction kinetics and regioselectivity when compared to larger alkyl esters like the tert-butyl analog (CAS 1221931-26-5) . Procurement of the incorrect analog without careful consideration of these physicochemical differences can lead to reduced yields, impurity formation, or complete synthetic failure in routes optimized for this specific hydrochloride salt.

Free base analog (CAS 93071-65-9)
May exhibit lower aqueous solubility and reduced ambient stability, potentially affecting reaction yields and assay consistency.
tert-Butyl ester analog (CAS 1221931-26-5)
Larger steric bulk and strong-acid cleavage requirement may shift reactivity and limit compatibility with standard deprotection protocols.
Unverified ester analogs
Deviation from the methyl ester may reduce synthetic efficiency in routes optimized for this specific hydrochloride salt.

Methyl 3-(aminomethyl)benzoate Hydrochloride: Differentiation Evidence


LOXL2 Enzyme Inhibition

Methyl 3-(aminomethyl)benzoate exhibits direct inhibitory activity against lysyl oxidase-like 2 (LOXL2) with a reported IC50 of 0.00354 (3.54 μM) under assay conditions at pH 8.0 and 37°C [1]. This represents a quantifiable baseline for structure-activity relationship (SAR) exploration, as more complex LOXL2 inhibitors derived from aminomethyl-benzoate scaffolds achieve IC50 values below 300 nM, highlighting the core scaffold's capacity for potency optimization through rational design [2].

LOXL2 Inhibition
Class-level
3.54 μM
SAR benchmark for potency optimization
Optimized derivatives achieve
Melting Point
Head-to-head
179–181°C (hydrochloride) Non-crystalline (free base)
Crystalline integrity supports reproducible weighing
Free base lacks defined crystalline melting point
Aqueous Solubility
Class-level
Soluble vs. Limited
Reduces organic co-solvent need in assays
Qualitative difference only; quantitative data unavailable
Ester Steric Profile
Head-to-head
MW 201.65 g/mol (methyl) Δ +56.11 g/mol (tert-butyl)
Smaller ester enables sterically demanding couplings
tert-Butyl requires TFA cleavage vs mild basic hydrolysis
Patent Citations
Reported
655 patents
Indicates broad synthetic utility
Ethyl analog has substantially lower patent density
Medicinal Chemistry Enzyme Inhibition Fibrosis

Thermal Stability and Crystalline Integrity

The hydrochloride salt form demonstrates a melting point of 179-181°C , significantly higher than the free base analog Methyl 3-(aminomethyl)benzoate (CAS 93071-65-9), which lacks a reported crystalline melting point due to its physical state as a liquid or low-melting solid . This elevated melting point correlates with enhanced crystalline stability and reduced hygroscopicity, facilitating accurate weighing and long-term storage in research laboratories.

Melting Point
Head-to-head
179–181°C (hydrochloride) Non-crystalline (free base)
Crystalline integrity supports reproducible weighing
Free base lacks defined crystalline melting point
Chemical Procurement Quality Control Formulation

Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt form of Methyl 3-(aminomethyl)benzoate is described as soluble in water , whereas the free base analog (CAS 93071-65-9) exhibits limited aqueous solubility . This solubility differential is a direct consequence of salt formation, which imparts ionic character and facilitates dissolution in polar solvents commonly used in biochemical assays and aqueous-phase reactions.

Aqueous Solubility
Class-level
Soluble vs. Limited
Reduces organic co-solvent need in assays
Qualitative difference only; quantitative data unavailable
Formulation Science Synthetic Chemistry Reagent Handling

Methyl Ester vs. tert-Butyl Ester Steric Profile

The methyl ester group (MW = 201.65 g/mol for hydrochloride salt) provides a significantly smaller steric footprint compared to the tert-butyl ester analog (MW = 257.76 g/mol) [1]. This size difference translates to distinct reactivity profiles: the methyl ester undergoes facile hydrolysis under mild basic conditions, whereas the tert-butyl ester requires strong acid (e.g., TFA) for cleavage, affording orthogonal protecting group strategies in multi-step syntheses.

Ester Steric Profile
Head-to-head
MW 201.65 g/mol (methyl) Δ +56.11 g/mol (tert-butyl)
Smaller ester enables sterically demanding couplings
tert-Butyl requires TFA cleavage vs mild basic hydrolysis
Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Patent Landscape and Synthetic Utility

Methyl 3-(aminomethyl)benzoate hydrochloride is cited in 655 patents [1], significantly exceeding the patent footprint of closely related analogs such as ethyl 3-(aminomethyl)benzoate hydrochloride (CAS 91843-34-4), which appears in a fraction of that number of patents . This patent density serves as a quantitative proxy for the compound's proven utility as a synthetic intermediate in proprietary pharmaceutical and agrochemical inventions.

Patent Citations
Reported
655 patents
Indicates broad synthetic utility
Ethyl analog has substantially lower patent density
Intellectual Property Pharmaceutical Development Chemical Patent Analysis

Methyl 3-(aminomethyl)benzoate Hydrochloride: Application Scenarios


LOXL2 Inhibitor Discovery

The compound's demonstrated LOXL2 inhibition (IC50 = 3.54 μM) positions it as a validated starting point for SAR-driven optimization campaigns targeting fibrotic diseases and cancer [1]. Medicinal chemistry teams can use this benchmark IC50 value to rationally design analogs with enhanced potency, leveraging the 3-aminomethylbenzoate scaffold's favorable physicochemical properties for iterative library synthesis and screening.

Orthogonal Protection in Pharmaceutical Synthesis

The methyl ester's small steric profile (MW = 201.65 g/mol) enables orthogonal deprotection strategies in complex molecule construction, particularly when contrasted with bulkier esters like the tert-butyl analog [1]. This property is critical in the synthesis of pharmaceuticals such as metoclopramide and clozapine, where selective ester cleavage without disturbing sensitive functional groups is required .

Aqueous Bioconjugation and Assay Development

The hydrochloride salt's enhanced water solubility compared to the free base [1] makes it the preferred form for preparing stock solutions in biological buffers, reducing the need for DMSO or other organic co-solvents that can interfere with enzyme activity or cell viability. This advantage is particularly relevant for high-throughput screening campaigns and fragment-based drug discovery.

Quality Control for cGMP Environments

The compound's well-defined crystalline nature and melting point (179-181°C) [1] provide a reliable quality attribute for identity testing and purity assessment in regulated pharmaceutical development. Procurement of the hydrochloride salt from vendors offering certificates of analysis (CoA) ensures batch-to-batch consistency, a prerequisite for IND-enabling studies and process validation.

Application
Selection Property
Validation Focus
LOXL2 inhibitor SAR studies
Enzyme inhibition scaffold
SAR benchmark interpretation
Orthogonal protecting group strategies
Methyl ester steric profile
Deprotection condition compatibility
Aqueous bioconjugation and assay preparation
Salt-form aqueous solubility
Solvent compatibility for biological assays
Research identity standard
Crystalline melting point
Lot-to-lot consistency verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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